![molecular formula C18H19F3N4O2 B2987304 (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 946248-13-1](/img/structure/B2987304.png)
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Description
Scientific Research Applications
Antimicrobial Activity
Compounds with structural similarities to (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone have been investigated for their antimicrobial properties. A study synthesized a series of novel compounds and evaluated their antibacterial activity against human pathogenic bacteria, finding significant inhibition of bacterial growth in certain derivatives, indicating potential for further development in antimicrobial applications (Nagaraj, Srinivas, & Rao, 2018).
Anti-Cancer Properties
Another research focused on synthesizing derivatives and evaluating them against human breast cancer and kidney cells for cytotoxic activities. Certain compounds displayed better anti-proliferative activities than the drug curcumin, suggesting their potential in cancer treatment (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Tubulin Polymerization Inhibition
Compounds derived from tricyclic heterocycles, including those structurally similar to (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, were found to inhibit tubulin polymerization. This action was related to cell cycle arrest, with certain analogues demonstrating excellent antiproliferative properties against a wide range of cancer cell lines (Prinz et al., 2017).
Analgesic and Anti-Inflammatory Activity
A study synthesized new molecular entities with structures related to (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, demonstrating promising analgesic and anti-inflammatory activities. These new compounds were compared to the biological standard, fexofenidine, indicating potential for further development in pain management (Asian Journal of Chemistry, 2017).
Antagonistic Properties in Receptor Studies
Studies have also explored the role of similar compounds as antagonists for various receptors, including G protein-coupled receptors and cannabinoid receptors. These findings contribute to the understanding of receptor-ligand interactions and the development of new therapeutic agents (Romero et al., 2012).
properties
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-22-15(11-16(23-12)27-2)24-7-9-25(10-8-24)17(26)13-3-5-14(6-4-13)18(19,20)21/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJDFDSJQZRQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone |
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